molecular formula C19H23N3O4S B2495910 N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 941976-10-9

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2495910
CAS RN: 941976-10-9
M. Wt: 389.47
InChI Key: YVIURZPLKQBWDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves the reaction of morpholine derivatives with various electrophiles and reagents. For instance, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes with palladium(II) and mercury(II) demonstrates the reactivity of morpholine derivatives towards metalation and complexation, highlighting a methodological approach to generating structurally related compounds (Singh et al., 2000). Directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea showcases a strategy for introducing functional groups at specific positions, facilitating the synthesis of complex molecules (Smith et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as the crystal structure of N‐(4‐Methoxy­benzo­yl)‐N′‐[2‐(morpholinium‐1‐yl)eth­yl]thio­urea thio­cyanate, reveals stabilizing intra- and inter­molecular hydrogen bonds, which could be indicative of the structural features of our compound of interest (Yusof & Yamin, 2005).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives demonstrate their reactivity and potential for forming various chemical bonds. The synthesis and characterization of compounds like 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine reveal the ability of morpholine derivatives to engage in reactions leading to biologically active structures (Mamatha S.V et al., 2019).

Physical Properties Analysis

Analysis of physical properties such as crystal structure and hydrogen bonding patterns in compounds like N‐(4‐Methoxy­benzo­yl)‐N′‐[2‐(morpholinium‐1‐yl)eth­yl]thio­urea thio­cyanate provides insights into the solid-state characteristics and stability of morpholine derivatives, which could be extrapolated to our compound of interest (Yusof & Yamin, 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity towards metals and ability to undergo complexation, as seen in N-{2-(4-methoxyphenyltelluro)ethyl}morpholine derivatives, highlight the versatility and chemical functionality of morpholine-based compounds. This suggests a broad range of chemical behaviors and reactivity patterns that could be expected from "N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide" (Singh et al., 2000).

Scientific Research Applications

Synthesis and Complexation with Metal Ions

The compound N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide and its derivatives have been explored for their potential in synthesizing complex metal ions. For instance, the synthesis of tellurated derivatives of morpholine has been investigated, showing the formation of complexes with palladium(II) and mercury(II), indicating potential applications in metal coordination chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Pharmacological Properties

Compounds structurally related to N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide have been synthesized and evaluated for their pharmacological properties. For example, an orally bioavailable KCNQ2 potassium channel opener demonstrated significant activity in a rat model of migraine, suggesting potential therapeutic applications (Wu et al., 2003).

Antimicrobial Activities

New derivatives incorporating the morpholine group have been synthesized and assessed for their antimicrobial activities. Some compounds were found to possess good or moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Protective Effects in Biological Systems

Research has also been conducted on compounds similar to N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide to evaluate their protective effects in biological systems. For example, a study on GYY4137, a morpholine derivative, showed protective effects on ipsilateral testicular injury in varicocele-induced rats, highlighting potential therapeutic applications in reproductive health (Ning et al., 2017).

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-25-15-6-4-14(5-7-15)21-19(24)18(23)20-13-16(17-3-2-12-27-17)22-8-10-26-11-9-22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIURZPLKQBWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

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